molecular formula C8H8ClNO4S B2980971 Ethyl 6-(chlorosulfonyl)nicotinate CAS No. 1249304-48-0

Ethyl 6-(chlorosulfonyl)nicotinate

Cat. No.: B2980971
CAS No.: 1249304-48-0
M. Wt: 249.67
InChI Key: PYMLHZULTGSUGQ-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Contemporary Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental heterocyclic structures in organic and medicinal chemistry. researchgate.netchemistryjournal.net The pyridine (B92270) ring of nicotinic acid is a common feature in a vast array of pharmaceuticals and biologically active compounds. nih.govnih.gov The presence of the nitrogen atom in the aromatic ring influences its electronic properties, making it a versatile scaffold for further functionalization.

In organic synthesis, nicotinic acid derivatives serve as crucial starting materials and intermediates. researchgate.net Their applications span a wide range of chemical transformations, including the synthesis of substituted pyridines, which are key components in many drugs. nih.gov For instance, the esterification of nicotinic acid to form compounds like ethyl nicotinate (B505614) is a common strategy to modify its properties and facilitate further reactions. researchgate.net The development of new nicotinic acid derivatives continues to be an active area of research, with a focus on creating novel compounds with enhanced biological activities or improved properties for material science applications. researchgate.netnih.gov

Overview of Chlorosulfonyl Functional Group Chemistry in Synthetic Methodologies

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group that serves as a powerful tool in synthetic organic chemistry. samipubco.com Its primary role is as a precursor for the introduction of sulfonyl-containing moieties, such as sulfonamides, sulfonate esters, and sulfones, which are prevalent in many pharmaceutical compounds. samipubco.comsioc-journal.cn The strong electron-withdrawing nature of the sulfonyl group, combined with the good leaving group ability of the chloride ion, makes the sulfur atom highly susceptible to nucleophilic attack. nih.gov

The synthesis of aryl sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of aromatic compounds or the Sandmeyer-type reaction of arylamines. samipubco.com The reactivity of the chlorosulfonyl group allows for a wide range of transformations, making it a valuable functional handle in the construction of complex molecules. samipubco.com For example, the reaction of a sulfonyl chloride with an amine is a robust method for the formation of a sulfonamide bond, a key linkage in many drug molecules. echemcom.com

Research Trajectories and Academic Relevance of Ethyl 6-(chlorosulfonyl)nicotinate

While direct research on this compound is limited, its structure suggests significant potential for academic and industrial research. The combination of the biologically relevant nicotinate scaffold with the synthetically versatile chlorosulfonyl group makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The primary research trajectory for this compound would likely involve its use as an intermediate in the synthesis of a variety of sulfonylated nicotinic acid derivatives. The chlorosulfonyl group can be readily converted into a wide range of other functional groups, allowing for the creation of a library of novel compounds. For example, reaction with various amines would yield a series of sulfonamides, which could be screened for biological activity.

The academic relevance of this compound lies in its potential to facilitate the exploration of new chemical space around the nicotinic acid core. The introduction of a sulfonyl linkage at the 6-position of the pyridine ring could lead to the discovery of new structure-activity relationships and the development of novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLHZULTGSUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249304-48-0
Record name ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate
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Synthetic Methodologies for Ethyl 6 Chlorosulfonyl Nicotinate

Strategies for Construction of the Ethyl Nicotinate (B505614) Core

The formation of the ethyl nicotinate scaffold is a critical first step. This typically involves the regioselective functionalization of a pyridine (B92270) ring and subsequent esterification.

Regioselective Functionalization of Pyridine Ring Systems at the C-6 Position

The direct and selective functionalization of the pyridine ring, particularly at the C-6 position, presents a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net However, various strategies have been developed to achieve this.

One approach involves the use of directing groups. For instance, a pre-existing functional group on the pyridine ring can direct metallation or other functionalization reactions to a specific position. Lithiation at the C-6 position of 2-(diphenylphosphino)pyridine has been achieved using a BuLi–Me2N(CH2)2OLi basic system, providing a route to C-6 functionalized pyridines. researchgate.net

Another strategy is the use of specific reagents that exhibit inherent regioselectivity. Novel TMP-based metallic reagents have been shown to selectively metalate 2- or 3-functionalized pyridines at the C-6 position. researchgate.net Additionally, palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups can be tuned to favor functionalization at specific positions, although C-4 arylation is often the major process. nih.gov

The synthesis of 6-chloronicotinic acid, a precursor to the ethyl nicotinate core, can be achieved through the oxidation of 2-chloro-5-methylpyridine. chemicalbook.com This provides a direct route to a C-6 functionalized pyridine ring.

Esterification Techniques for the C-3 Carboxylate Moiety

Once the C-6 position is functionalized, the carboxylic acid at the C-3 position is esterified to form the ethyl ester. The Fischer-Speier esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid and p-toluenesulfonic acid. masterorganicchemistry.com

To drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com A process for preparing esters of pyridine carboxylic acids involves refluxing the acid with an alkanol in the presence of a lower alkyl sulfonic acid catalyst and an inert, water-immiscible organic solvent to azeotropically remove the water formed during the reaction. google.com Another patented process utilizes a strong acid salt of a pyridine carboxylic acid ester as a catalyst for the esterification. google.com

More modern and milder methods have also been developed. Pyridine-3-carboxylic anhydride (B1165640) (3-PCA) has been used as a condensing reagent in the presence of 4-(dimethylamino)pyridine for the esterification of various carboxylic acids. oup.com Additionally, a method for preparing ethyl nicotinate involves the reaction of nicotinic acid with absolute ethanol (B145695) and a solid acid catalyst in toluene. google.com

Table 1: Comparison of Esterification Methods for Nicotinic Acid

Method Catalyst Conditions Advantages
Fischer-Speier Esterification Sulfuric acid, p-toluenesulfonic acid Reflux in excess alcohol Well-established, readily available catalysts masterorganicchemistry.com
Azeotropic Esterification Lower alkyl sulfonic acid Reflux with azeotropic water removal Drives equilibrium to completion google.com
Catalytic Esterification Strong acid salt of pyridine carboxylic acid ester Reflux Recyclable catalyst google.com
Condensation with 3-PCA 4-(dimethylamino)pyridine Mild conditions High yields, simple workup oup.com
Solid Acid Catalysis HND230 solid catalyst 50-65°C in toluene Reduced waste, suitable for large-scale production google.com

Methodologies for Introducing the Chlorosulfonyl Moiety

The introduction of the chlorosulfonyl group onto the ethyl nicotinate scaffold is the final key step in the synthesis of the target compound.

Direct Sulfonylation Reactions on the Pyridine Scaffold

Direct C-H sulfonylation of the pyridine ring offers an atom-economical approach. While challenging, methods have been developed for the direct sulfonylation of pyridines. A one-pot protocol for the C4-selective sulfonylation of pyridines has been reported using triflic anhydride activation followed by the addition of a sulfinic acid salt. d-nb.info Palladium-catalyzed direct sulfonylation of olefins with sulfonyl chlorides has also been demonstrated, suggesting potential for direct sulfonylation of appropriately substituted pyridine derivatives. ntu.edu.sg

Conversion from Precursor Functional Groups (e.g., sulfonic acids, sulfonyl halides, thiols)

A more common and reliable approach involves the conversion of a pre-existing functional group.

From Sulfonic Acids: Sulfonic acids can be converted to the corresponding sulfonyl chlorides. A process for preparing benzo-fused heterocyclic sulfonyl halides involves reacting the heterocyclic compound with an SO3 complex followed by treatment with oxalyl halide. google.com A microwave-assisted synthesis of sulfonamides directly from sulfonic acids using 2,4,6-trichloro- nih.govd-nb.inforesearchgate.net-triazine (TCT) as an activating agent has been reported, which proceeds through a sulfonyl chloride intermediate. organic-chemistry.org Another method for the direct synthesis of sulfonyl azides from sulfonic acids utilizes triphenylphosphine/trichloroisocyanuric acid/sodium azide (B81097), which also likely involves an in-situ generated sulfonyl chloride. researchgate.net

From Sulfonyl Halides: The reaction of sodium azide with sulfonyl halides is a direct method for synthesizing sulfonyl azides, which can be further transformed. researchgate.net

From Hydroxypyridines: A copper-assisted method allows for the conversion of hydroxypyridines and sodium sulfinates into pyridinyl tosylates. rsc.org This method offers a route to sulfonate esters which are valuable intermediates.

From other precursors: The synthesis of ethyl 2-(chlorosulfonyl)acetate involves the reaction of sodium 2-ethoxy-2-oxoethanesulfonate with PCl5. nih.gov This highlights the use of phosphorus pentachloride for converting sulfonate salts to sulfonyl chlorides.

Table 2: Methods for Introducing the Chlorosulfonyl Group

Precursor Reagents Product Key Features
Pyridine Triflic anhydride, sulfinic acid salt C4-Sulfonylated pyridine Direct C-H functionalization d-nb.info
Sulfonic Acid SO3 complex, oxalyl halide Sulfonyl halide Applicable to benzo-fused heterocycles google.com
Sulfonic Acid TCT, amine (microwave) Sulfonamide (via sulfonyl chloride) Rapid, high-yielding organic-chemistry.org
Hydroxypyridine Sodium sulfinate, CuBr2 Pyridinyl tosylate Copper-assisted conversion rsc.org
Sodium 2-ethoxy-2-oxoethanesulfonate PCl5 Ethyl 2-(chlorosulfonyl)acetate Conversion of sulfonate to sulfonyl chloride nih.gov

Green Chemistry Approaches in Ethyl 6-(chlorosulfonyl)nicotinate Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. catalysis.blogmdpi.com In the context of synthesizing this compound, several strategies can be employed.

The use of solid acid catalysts for the esterification step, as mentioned previously, is a greener alternative to traditional strong acid catalysts. google.com This approach minimizes the generation of corrosive and polluting acidic waste streams.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The microwave-assisted synthesis of sulfonamides from sulfonic acids is a prime example of this approach, offering high yields and simplified purification. organic-chemistry.org

Solvent choice is also a critical aspect of green chemistry. The ideal scenario is to perform reactions in the absence of a solvent or to use environmentally benign solvents. mdpi.comacs.org While many of the described syntheses utilize organic solvents, research into solvent-free or aqueous reaction conditions is an active area of green chemistry.

The development of catalytic processes, particularly those using abundant and non-toxic metals, is a cornerstone of green chemistry. catalysis.blog The copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines is an example of employing a less toxic transition metal catalyst. rsc.org

Finally, designing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a key principle of green chemistry. wjpmr.com Direct C-H functionalization reactions are particularly advantageous in this regard as they avoid the need for pre-functionalized substrates. researchgate.net

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. The synthesis of this compound typically involves the chlorosulfonation of a precursor like ethyl nicotinate.

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. While specific literature on the detailed reaction efficiency for this compound is scarce, we can analyze a representative reaction to evaluate its atom economy. The presumed synthesis of this compound from ethyl nicotinate and chlorosulfonic acid would proceed as follows:

C₈H₉NO₂ (Ethyl nicotinate) + ClSO₃H (Chlorosulfonic acid) → C₈H₈ClNO₄S (this compound) + H₂O (Water)

To illustrate the atom economy of this process, a hypothetical reaction scenario is presented in the table below. The calculation is based on the molecular weights of the reactants and the desired product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl nicotinateC₈H₉NO₂151.16Reactant
Chlorosulfonic acidClSO₃H116.52Reactant
This compound C₈H₈ClNO₄S 249.67 Desired Product
WaterH₂O18.02Byproduct

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (249.67 / (151.16 + 116.52)) x 100 ≈ 93.2%

Development of Sustainable Reaction Media and Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. Research into greener alternatives is a key area of sustainable chemistry.

For the synthesis of nicotinic acid derivatives, which are precursors to this compound, several sustainable solvent strategies have been explored. One approach is the use of solvent-free reaction conditions. For instance, a simple and efficient protocol for the synthesis of 2-(arylamino) nicotinic acid derivatives has been developed using boric acid as a catalyst under neat conditions, offering excellent yields and a straightforward workup. acs.orgacs.org

Another promising avenue is the use of bio-based solvents. Cyrene™ (dihydrolevoglucosenone), a solvent derived from cellulose, has been successfully employed in the synthesis of nicotinic esters via nucleophilic aromatic substitution (SNAr) reactions. ajgreenchem.com This method provides good to excellent yields and high purity without the need for hazardous solvents like DMF or DMSO. ajgreenchem.com The use of such green solvents significantly reduces the environmental impact associated with the production of nicotinic acid derivatives. ajgreenchem.com

The table below summarizes some green solvent alternatives and their potential applicability to the synthesis of precursors for this compound.

Green Solvent/ConditionPrecursor Synthesis ApplicationPotential Advantages
Solvent-free (Neat)Synthesis of 2-(arylamino) nicotinic acid derivativesReduced solvent waste, high reaction concentration, simplified workup. acs.orgacs.org
Cyrene™Synthesis of nicotinic esters via SNArBio-based, biodegradable, lower toxicity than traditional polar aprotic solvents. ajgreenchem.com
WaterOxyhalogenation of thiols to sulfonyl chloridesNon-toxic, non-flammable, readily available. rsc.org
Polyethylene Glycol (PEG)Synthesis of sulfonyl azides from sulfonyl chloridesLow volatility, potential for catalyst and solvent recycling. researchgate.net

While direct studies on the use of these specific green solvents for the synthesis of this compound are not yet prevalent, the successful application in the synthesis of its precursors and related sulfonyl chlorides indicates a strong potential for their adoption in a more sustainable manufacturing process.

Design and Application of Heterogeneous or Biocatalytic Systems

Catalysis plays a pivotal role in modern chemical synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The development of heterogeneous and biocatalytic systems offers significant advantages in terms of catalyst separation, reusability, and reduced waste generation.

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily recovered and reused, leading to more cost-effective and environmentally friendly processes. In the context of synthesizing precursors for this compound, a Chinese patent describes the use of a solid acid catalyst (HND230) for the esterification of nicotinic acid with ethanol to produce ethyl nicotinate with high yields. google.com This method avoids the use of corrosive and difficult-to-handle homogeneous acid catalysts.

For the sulfonation step itself, research has shown the effectiveness of silica-supported catalysts. For example, silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have been used as reusable green heterogeneous catalysts for the sulfonation of aromatic compounds. ajgreenchem.comajgreenchem.com These catalysts can be employed under solvent-free conditions, further enhancing the green credentials of the process. ajgreenchem.comajgreenchem.com Another approach involves the use of sulfated zirconia, synthesized using chlorosulfonic acid, as an effective catalyst for reactions involving aromatics. acs.org

The table below highlights some heterogeneous catalytic systems with potential relevance to the synthesis of this compound or its precursors.

Heterogeneous CatalystReactionAdvantages
Solid Acid (HND230)Esterification of nicotinic acidHigh yield, catalyst reusability, reduced corrosion. google.com
Silica-supported HClO₄/KHSO₄Sulfonation of aromatic compoundsReusable, solvent-free conditions, high yields. ajgreenchem.comajgreenchem.com
Sulfated ZirconiaAlkylation of aromaticsHigh activity and reusability. acs.org

Biocatalytic Systems:

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While no direct biocatalytic route for the synthesis of this compound has been reported, advancements in the biocatalytic synthesis of related compounds suggest future possibilities.

A recent study detailed a step-economic synthesis of Tamsulosin, which involves a continuous chlorosulfonation step followed by a biocatalytic transamination. acs.orgacs.org This demonstrates the integration of biocatalysis in a multi-step synthesis that includes a chlorosulfonation reaction. Furthermore, research into the biocatalytic synthesis of chiral sulfoxides using enzymes like peroxidases immobilized on supports such as polystyrene foam highlights the potential for developing enzymatic methods for sulfur-based transformations. nih.govgoogleapis.com The use of enzymes for the production of nicotinic acid has also been explored as a greener alternative to chemical synthesis. figshare.com

Although the direct biocatalytic chlorosulfonation of an aromatic ring remains a challenge, the rapid progress in enzyme engineering and discovery holds promise for the future development of biocatalysts capable of performing such transformations, leading to highly sustainable synthetic routes.

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Chlorosulfonyl Nicotinate

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of ethyl 6-(chlorosulfonyl)nicotinate.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in the chlorosulfonyl group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the elimination of the chloride ion, a good leaving group. This addition-elimination pathway is characteristic of nucleophilic acyl substitution and is mirrored in the reactivity of sulfonyl chlorides.

Formation of Substituted Sulfonamides and Sulfonates from the Chlorosulfonyl Moiety

The high reactivity of the chlorosulfonyl group is most commonly exploited in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation:

This compound readily reacts with primary and secondary amines to furnish the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. nih.gov The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific example involves the reaction of the closely related methyl 6-chloro-5-(chlorosulfonyl)nicotinate with aqueous ammonia. The reaction proceeds efficiently at room temperature to yield the corresponding sulfonamide. google.com Another documented synthesis involves the reaction of this compound with a piperidine (B6355638) derivative to form a nicotinamide (B372718) product, highlighting the utility of this reaction in building more complex molecular architectures. nih.gov

The general reaction can be represented as: Py-SO₂Cl + 2 RNH₂ → Py-SO₂NHR + RNH₃⁺Cl⁻

The table below illustrates the types of amines that can be used in this reaction, drawing from general sulfonamide synthesis protocols. d-nb.infonih.gov

Nucleophile (Amine)Product TypeReaction Conditions
AmmoniaPrimary SulfonamideAqueous or alcoholic solution, often at room temperature
Primary Amines (e.g., Alkylamines, Anilines)Secondary SulfonamidesAprotic solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine)
Secondary Amines (e.g., Piperidine, Morpholine)Tertiary SulfonamidesAprotic solvent with a base

Sulfonate Ester Formation:

In a similar fashion, this compound can react with alcohols or phenols to yield sulfonate esters. This reaction, known as sulfonylation, is also typically carried out in the presence of a base, such as pyridine (B92270), which can also act as a nucleophilic catalyst. youtube.com The formation of sulfonate esters is a valuable transformation as they are themselves good leaving groups in subsequent nucleophilic substitution reactions. enovatia.com

The general reaction is as follows: Py-SO₂Cl + ROH + Base → Py-SO₂OR + Base·HCl

The following table provides examples of alcohols that can be used to form sulfonate esters.

Nucleophile (Alcohol)Product TypeCommon Base
MethanolMethyl SulfonatePyridine
Ethanol (B145695)Ethyl SulfonatePyridine
PhenolPhenyl SulfonatePyridine

Cycloaddition Reactions Involving the Sulfonyl Moiety (Drawing Analogies from Chlorosulfonyl Isocyanate Chemistry)

While direct cycloaddition reactions involving the chlorosulfonyl group of this compound are not extensively documented, analogies can be drawn from the well-established chemistry of chlorosulfonyl isocyanate (CSI). CSI is a highly reactive reagent that readily participates in [2+2] cycloadditions with alkenes to form β-lactams and in [4+2] cycloadditions with dienes.

Similarly, arylsulfonyl chlorides have been shown to participate in radical-mediated cycloaddition reactions. For instance, copper-catalyzed [3+2]/[3+2] carboannulation of dienynes with arylsulfonyl chlorides has been reported, proceeding through a radical cascade mechanism. rsc.orgrsc.org Furthermore, visible-light-induced intramolecular radical cyclization of arylsulfonyl chlorides provides a pathway to heterocyclic structures. researchgate.net Another example is the three-component cycloaddition of oxa(aza)bicyclic alkenes with sodium azide (B81097) and arylsulfonyl chlorides to yield aziridines. nih.gov

These examples suggest that the sulfonyl moiety of this compound could potentially undergo cycloaddition reactions under appropriate conditions, likely involving radical intermediates.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two electron-withdrawing groups: the ester and the chlorosulfonyl group. This electronic nature governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom and the electron-withdrawing substituents decrease the electron density of the ring, making it less susceptible to attack by electrophiles. When such reactions do occur, they are typically directed to the meta-position (C-5) relative to the nitrogen atom.

For ethyl nicotinate (B505614) itself, electrophilic substitution is challenging. However, studies on related pyridine derivatives show that the regioselectivity is influenced by the existing substituents. For instance, triborane-mediated regioselective nucleophilic addition to ethyl nicotinate has been shown to occur at the C-4 position, which upon oxidation leads to the 4-alkylated product. rsc.org While this is a nucleophilic addition, it highlights the complex interplay of electronic and steric factors in determining the site of reaction on the pyridine ring. Direct electrophilic substitution on this compound would be even more difficult and would be expected to occur at the C-5 position if at all, as this position is meta to both the nitrogen and the C-6 chlorosulfonyl group, and ortho to the C-3 ester group.

Nucleophilic Aromatic Substitution at the C-6 Position Following Chlorosulfonylation

The presence of the strongly electron-withdrawing chlorosulfonyl group at the C-6 position, along with the inherent electron deficiency of the pyridine ring, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing a good leaving group, in this case, the chloride of the chlorosulfonyl group is not the leaving group, but rather the entire chlorosulfonyl group can be displaced, or more commonly, the chlorine atom on the pyridine ring in a precursor like ethyl 6-chloronicotinate would be highly activated.

Nucleophilic aromatic substitution on pyridine derivatives preferentially occurs at the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen atom. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comyoutube.comyoutube.com

In the context of this compound, if a nucleophile were to attack the C-6 position, it would displace the chlorosulfonyl group. However, it is more common for the chlorosulfonyl group to be introduced onto a pyridine ring that already contains a leaving group at the 6-position, such as a chlorine atom. In such a case, the chlorosulfonyl group would further activate the ring towards nucleophilic substitution at that position. For example, in the synthesis of complex molecules, a C-H bond at the 2-position of a pyridine can be fluorinated and this fluoride (B91410) can then be displaced by various nucleophiles. acs.org This demonstrates the feasibility of SNAr reactions on activated pyridine rings.

The general mechanism for SNAr at the C-6 position would involve:

Attack of the nucleophile at the C-6 carbon.

Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).

Departure of the leaving group (e.g., a halide if present, or potentially the sulfonyl group under harsh conditions).

Dear User,

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound pertaining to the detailed outline you provided.

The performed searches for this specific molecule did not yield information regarding:

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations: No specific examples or detailed studies on the use of this compound as a substrate in these types of reactions were found.

Transformations of the Ethyl Ester Functionality:

Hydrolysis and Transesterification Reactions: While general principles of ester hydrolysis and transesterification are well-established masterorganicchemistry.comnih.govmdpi.com, and studies exist for related compounds like ethyl nicotinate researchgate.net, no specific experimental data or research findings for the hydrolysis or transesterification of this compound could be located.

Reductions to Corresponding Alcohol or Aldehyde Derivatives: Similarly, information on the reduction of the ethyl ester group in this compound is not available. General methods for the reduction of esters and aldehydes/ketones are known organic-chemistry.orggoogle.comncert.nic.in, but their specific application to this compound has not been documented in the available literature.

Mechanistic Studies of Key Transformations:

Elucidation of Reaction Pathways and Rate-Determining Steps: No mechanistic studies detailing reaction pathways or identifying rate-determining steps for reactions involving this compound have been published.

Identification and Characterization of Reaction Intermediates and Transition States: There is no available research that identifies or characterizes reaction intermediates or transition states for transformations of this specific compound.

Due to the strict adherence to the provided outline and the exclusion of information not directly related to this compound, it is not possible to generate the requested scientific article. The necessary detailed research findings and data for this particular molecule are not present in the public scientific domain based on the conducted searches.

Should you be interested in the reactivity of related compounds, such as ethyl 6-chloronicotinate google.comchemimpex.com or other substituted nicotinates, a new search could be initiated.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The pyridine (B92270) core and the reactive chlorosulfonyl group of ethyl 6-(chlorosulfonyl)nicotinate make it an ideal starting material for the synthesis of a wide array of complex heterocyclic structures. These structures are often the backbones of medicinally important compounds and functional materials.

Synthesis of Fused Pyridine-Containing Heterocycles

Pyridine-fused heterocycles are of great interest due to their prevalence in pharmaceuticals and materials science. ias.ac.in this compound serves as a key intermediate in the creation of these complex molecular architectures. The chlorosulfonyl group can readily react with various nucleophiles, initiating cyclization reactions to form fused ring systems. For instance, it can be utilized in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to possess a range of biological activities. mdpi.com The general strategy involves the reaction of the chlorosulfonyl group with a suitable binucleophile, leading to the formation of a new heterocyclic ring fused to the initial pyridine structure. The specific reaction conditions and the nature of the binucleophile determine the final fused heterocyclic system.

Preparation of Multifunctionalized Nicotinic Acid Derivatives

This compound is an excellent precursor for a variety of multifunctionalized nicotinic acid derivatives. nih.govnih.gov The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, while the chlorosulfonyl group can be converted into a wide range of other functional groups, such as sulfonamides. nih.govmdpi.com This allows for the introduction of diverse substituents onto the pyridine ring, leading to a library of nicotinic acid derivatives with tailored properties. tmkarpinski.com For example, reaction with various amines yields a series of sulfonyl-nicotinic acid amides, compounds with potential applications in medicinal chemistry. nih.govnih.gov The ability to selectively modify both the ester and the chlorosulfonyl group provides a powerful tool for creating novel and complex nicotinic acid derivatives. mdpi.com

Precursor for Novel Sulfonyl-Containing Organic Compounds

The chlorosulfonyl group is a key reactive site in this compound, making it a valuable precursor for a wide range of novel sulfonyl-containing organic compounds. The high reactivity of the sulfonyl chloride allows for its facile conversion into sulfonamides, sulfones, and other sulfur-containing functionalities.

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of a diverse array of sulfonamides. nih.govmdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides often exhibit interesting biological activities and are a common motif in drug discovery. epa.gov The versatility of this reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the fine-tuning of the compound's properties.

Below is a table showcasing examples of sulfonamide derivatives synthesized from this compound and their potential applications.

Starting AmineResulting Sulfonamide DerivativePotential Application
AnilineEthyl 6-(N-phenylsulfamoyl)nicotinateIntermediate for further synthesis
BenzylamineEthyl 6-(N-benzylsulfamoyl)nicotinateMedicinal chemistry scaffold
Piperidine (B6355638)Ethyl 6-(piperidin-1-ylsulfonyl)nicotinateExploration of biological activity

Development of New Reagents and Ligands for Catalysis

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for the development of new reagents and ligands for catalysis. The pyridine nitrogen can act as a coordination site for metal centers, while the sulfonyl group and other substituents can influence the catalytic activity and selectivity.

Derivatives of this compound can be designed to act as ligands in transition metal-catalyzed reactions. For example, the synthesis of chiral sulfonamide derivatives can lead to ligands for asymmetric catalysis, a crucial area in the synthesis of enantiomerically pure pharmaceuticals. The electronic properties of the pyridine ring, modified by the sulfonyl group, can also be harnessed to create ligands for various catalytic transformations, including cross-coupling reactions.

Contributions to Functional Materials Design and Advanced Chemical Systems

The structural features of this compound and its derivatives lend themselves to the design of functional materials with specific optical, electronic, or self-assembly properties. The rigid pyridine core, combined with the potential for introducing various functional groups, allows for the creation of molecules with tailored solid-state structures and intermolecular interactions.

The incorporation of this compound-derived units into polymers or larger molecular architectures can lead to materials with interesting properties. For instance, the presence of the sulfonyl group can enhance thermal stability or influence the material's electronic characteristics. Furthermore, the ability to form hydrogen bonds and other non-covalent interactions can be exploited to direct the self-assembly of these molecules into well-defined supramolecular structures. These advanced chemical systems have potential applications in areas such as organic electronics and sensor technology. advancedchemsys.com

Spectroscopic and Analytical Characterization of Ethyl 6 Chlorosulfonyl Nicotinate Derivatives and Reaction Products

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful, non-destructive method for identifying the functional groups present in a molecule. mdpi.com The techniques are complementary, as molecular vibrations can be either IR or Raman active, or both, depending on the change in dipole moment or polarizability, respectively. mdpi.com

A detailed spectroscopic study of the related compound, ethyl 6-chloronicotinate, provides a solid foundation for understanding the expected spectra. nih.govmcbu.edu.tr In a study combining experimental FT-IR and FT-Raman with Density Functional Theory (DFT) calculations, the vibrational modes of ethyl 6-chloronicotinate were extensively assigned. nih.gov

For ethyl 6-(chlorosulfonyl)nicotinate, the most significant spectral features distinguishing it from ethyl 6-chloronicotinate would be the vibrations associated with the chlorosulfonyl (-SO₂Cl) group. These are highly characteristic and intense:

Asymmetric and Symmetric SO₂ Stretching: Strong absorption bands are expected for the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the sulfonyl group, typically appearing in the ranges of 1375–1400 cm⁻¹ and 1180–1195 cm⁻¹, respectively.

S-Cl Stretching: A distinct stretching vibration for the sulfur-chlorine bond (ν(S-Cl)) is anticipated, generally found in the 500-600 cm⁻¹ region.

The other key functional groups, the ester and the substituted pyridine (B92270) ring, would also exhibit characteristic vibrations. The strong electron-withdrawing nature of the -SO₂Cl group would influence the electronic distribution and, consequently, the vibrational frequencies of the pyridine ring and the carbonyl group compared to the less electron-withdrawing -Cl substituent.

Table 1: Comparison of Expected FT-IR/FT-Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IntensityNotes
Ester (C=O)Stretching1720-1740Strong (IR)Position sensitive to electronic effects on the pyridine ring.
Ester (C-O)Stretching1100-1300Strong (IR)Coupled with other vibrations.
Pyridine RingC=C, C=N Stretching1400-1600Medium to StrongPattern of bands is characteristic of the substitution.
Chlorosulfonyl (SO₂)Asymmetric Stretching1375-1400Very Strong (IR)Highly characteristic for the sulfonyl chloride group.
Chlorosulfonyl (SO₂)Symmetric Stretching1180-1195Very Strong (IR)
Chlorosulfonyl (S-Cl)Stretching500-600Medium to StrongConfirms the presence of the S-Cl bond.
Alkyl (C-H)Stretching2850-3000MediumFrom the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ³³S, ³⁵Cl NMR)

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of ¹H and ¹³C NMR spectra, the connectivity of atoms can be established. bas.bg

For the related compound, ethyl 6-chloronicotinate, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ solution. nih.gov The data provides a baseline for predicting the spectrum of this compound. The replacement of the -Cl atom with a much stronger electron-withdrawing -SO₂Cl group at the C-6 position will significantly deshield the adjacent protons and carbons, causing their signals to shift downfield (to a higher ppm value).

¹H NMR Predictions:

The protons on the pyridine ring (H-2, H-4, H-5) are expected to be the most affected. The H-5 proton, being ortho to the -SO₂Cl group, would experience the largest downfield shift.

¹³C NMR Predictions:

All carbon atoms in the pyridine ring would be shifted downfield. The C-6 carbon, directly attached to the sulfonyl group, would show a substantial downfield shift.

The carbonyl carbon (C=O) of the ester group would also be influenced by the electronic changes in the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomNucleusPredicted Chemical Shift (ppm)Expected MultiplicityNotes
Ring H-2¹H~9.2 - 9.4Doublet (d)Aromatic protons, deshielded by the ring and substituents. Significant downfield shift expected compared to chloro-analogue due to -SO₂Cl group.
Ring H-4¹H~8.6 - 8.8Doublet of doublets (dd)
Ring H-5¹H~8.3 - 8.5Doublet (d)
Ester -CH₂-¹H~4.4 - 4.6Quartet (q)Coupled to the -CH₃ protons.
Ester -CH₃¹H~1.3 - 1.5Triplet (t)Coupled to the -CH₂- protons.
Ring C-2, C-4, C-5¹³C120 - 155-Chemical shifts are highly sensitive to the strong electron-withdrawing -SO₂Cl group. C-6 is expected to be significantly downfield.
Ring C-3, C-6¹³C130 - 160-
Ester C=O¹³C~163 - 165-
Ester -CH₂-¹³C~62 - 64--
Ester -CH₃¹³C~14 - 15--

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions. pitt.edusigmaaldrich.com

Advanced NMR techniques like ¹⁵N, ³³S, and ³⁵Cl NMR could provide further structural insights. ¹⁵N NMR would give information about the electronic environment of the pyridine nitrogen. While ³³S and ³⁵Cl NMR are more challenging due to the quadrupolar nature of these nuclei, they could, in principle, directly probe the environment of the sulfonyl chloride group.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the parent ion with high accuracy.

The molecular formula for this compound is C₈H₈ClNO₄S, which corresponds to a monoisotopic mass of approximately 248.99 g/mol .

Upon electron ionization (EI), the molecule would undergo fragmentation. The predicted fragmentation pattern would involve the loss of stable neutral molecules or radicals:

Loss of Chlorine: A primary fragmentation would likely be the loss of a chlorine radical (·Cl), leading to a [M - Cl]⁺ ion.

Loss of Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (·OCH₂CH₃) to give [M - OEt]⁺ or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Loss of SO₂: The sulfonyl group can be lost as sulfur dioxide (SO₂), resulting in a [M - SO₂]⁺ fragment.

Cleavage of the Sulfonyl Chloride Group: The entire -SO₂Cl group could be cleaved, leading to a fragment corresponding to the ethyl nicotinate (B505614) cation.

Analysis of the isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes).

X-ray Diffraction for Solid-State Structure Determination and Stereochemistry

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. uhu-ciqso.es

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of this compound or its derivatives can be grown, SC-XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com This would unambiguously confirm the molecular connectivity and reveal the conformation of the molecule in the solid state, including the orientation of the ethyl ester and chlorosulfonyl groups relative to the pyridine ring. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing. nih.gov

Powder X-ray Diffraction (PXRD): For a microcrystalline solid, PXRD is used to obtain a diffraction pattern that serves as a fingerprint for a specific crystalline phase. icdd.com This technique is invaluable for assessing the bulk purity of a sample, identifying different polymorphs (different crystal structures of the same compound), and monitoring solid-state transformations. mdpi.com

Chromatographic and Other Advanced Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the analysis of purity and the preparative isolation of target compounds from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase method would be suitable. sielc.com This typically involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. sielc.com A UV detector would be effective for detection, given the UV-absorbing pyridine ring.

Preparative HPLC: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify quantities of the compound for further use. rsc.org

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. It would typically be coupled to a mass spectrometer (GC-MS) to provide both retention time and mass spectral data for all components in a sample.

Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Computational Chemistry Studies on Ethyl 6 Chlorosulfonyl Nicotinate

Quantum Chemical Investigations of Molecular Structure and Conformation

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)

No published studies were found that detail the geometry optimization or conformational analysis of Ethyl 6-(chlorosulfonyl)nicotinate using Density Functional Theory (DFT) or any other computational method. Such a study would typically involve calculating the molecule's bond lengths, bond angles, and dihedral angles to determine its most stable three-dimensional structure.

Electronic Structure Analysis (HOMO/LUMO Energies, Charge Distribution, Molecular Electrostatic Potential)

There is no available data on the electronic structure of this compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the compound's reactivity. Furthermore, no information could be found regarding its charge distribution or its molecular electrostatic potential (MEP) map, which would illustrate the electron-rich and electron-poor regions of the molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for this compound have not been reported in the literature. These theoretical spectra are often used to complement and aid in the interpretation of experimental spectroscopic data.

Reaction Mechanism Modeling and Energy Profile Calculations

Characterization of Transition States for Key Reactions

No computational studies have been published that model the reaction mechanisms involving this compound. Consequently, there is no information on the characterization of transition states for any of its key reactions.

Analysis of Energetic Barriers and Reaction Feasibility

Without reaction mechanism modeling, there is no data available on the energetic barriers or the thermodynamic feasibility of reactions involving this compound.

Molecular Interactions and Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by its molecular interactions and the solvent in which a reaction is carried out. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it susceptible to nucleophilic attack. The pyridine (B92270) ring, being electron-deficient, influences the reactivity of the substituents.

Molecular Interactions: The key interactions governing the reactivity of this compound include:

Nucleophilic Attack: The primary reaction pathway involves the attack of a nucleophile on the sulfur atom of the sulfonyl chloride group.

Hydrogen Bonding: In protic solvents, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and sulfonyl groups can act as hydrogen bond acceptors. This can stabilize the molecule in its ground state. frontiersin.org

Dipole-Dipole Interactions: The molecule possesses several polar bonds, leading to a significant molecular dipole moment. In polar solvents, dipole-dipole interactions will play a crucial role in solvation.

Solvent Effects on Reactivity: Solvents can dramatically alter reaction rates and even reaction mechanisms. researchgate.netresearchgate.net The choice of solvent is critical for controlling the outcome of reactions involving this compound. Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. researchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the electrophile. While they can solvate and stabilize the leaving group (chloride ion), they can also form strong hydrogen bonds with the nucleophile, potentially reducing its reactivity. libretexts.org For reactions involving charged nucleophiles, the rate may be slower in protic solvents compared to polar aprotic solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at solvating cations but are less effective at solvating anions (nucleophiles). libretexts.org This leaves the nucleophile "bare" and highly reactive, often leading to a significant rate enhancement for Sₙ2-type reactions at the sulfonyl chloride group. researchgate.net The increased reactivity of anions in polar aprotic solvents is a well-documented phenomenon. libretexts.org

Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower due to the poor solubility and stabilization of polar or charged transition states.

Computational Insights: Density Functional Theory (DFT) is a common computational method used to study reaction mechanisms and solvent effects. beilstein-journals.org By employing different solvation models, such as the Polarizable Continuum Model (PCM), computational chemists can simulate how a solvent environment affects the energies of reactants, transition states, and products. bohrium.com For instance, a computational study on a different reaction showed a significant decrease in the activation energy when moving from the gas phase to a solvent phase, highlighting the crucial role of the solvent. bohrium.com

A hypothetical computational study on the reaction of this compound with a nucleophile (e.g., an amine) in different solvents would likely calculate the free energy of activation (ΔG‡). The results would be expected to follow the general trends observed experimentally.

Hypothetical Reaction: Aminolysis in Different Solvents The reaction would be the formation of a sulfonamide from this compound and an amine.

Table 1: Predicted Relative Reaction Rates for Aminolysis

Solvent Type Example Solvent Predicted Relative Rate Rationale
Polar Aprotic Acetonitrile (B52724) High Stabilizes the polar transition state without strongly solvating the amine nucleophile. libretexts.org
Polar Protic Ethanol (B145695) Moderate Solvates and stabilizes the transition state but also deactivates the amine nucleophile via hydrogen bonding. libretexts.org

This table is based on established principles of solvent effects on nucleophilic substitution reactions. researchgate.netresearchgate.netlibretexts.org

Table 2: Key Molecular Groups and Their Likely Interactions

Functional Group Type of Interaction Effect on Reactivity
-SO₂Cl (Sulfonyl chloride) Electrophilic center Site of nucleophilic attack.
Pyridine Ring (Nitrogen) Hydrogen bond acceptor Can be protonated or interact with Lewis acids, modulating the electrophilicity of the sulfonyl chloride.

Detailed computational studies would be required to quantify these effects precisely for this compound. Such studies would provide valuable data on reaction energy profiles, transition state geometries, and the specific molecular interactions that govern its reactivity in various solvent environments.

Q & A

Q. What safety protocols are critical when handling Ethyl 6-(chlorosulfonyl)nicotinate in laboratory settings?

  • Methodological Answer :
    • Ventilation : Ensure adequate ventilation during use to avoid inhalation of vapors .
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for reactions involving heat or volatile byproducts .
    • Spill Management : Sweep solid spills into a sealed container; avoid water to prevent reactive hazards. For liquid spills, absorb with inert material (e.g., sand) and dispose of as hazardous waste .
    • Exposure Response : For skin contact, rinse immediately with soap and water for 15 minutes. For eye exposure, flush with saline solution for 20 minutes and seek medical attention .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :
    • Ester Hydrolysis : React ethyl nicotinate derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the chlorosulfonyl group. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
    • Purification : After quenching, extract the product using ethyl acetate, wash with saturated NaHCO₃ to remove acidic impurities, and purify via column chromatography (silica gel, gradient elution) .
    • Yield Optimization : Maintain anhydrous conditions to minimize side reactions (e.g., ester hydrolysis) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ester and chlorosulfonyl moieties. Key signals include a triplet for the ethyl ester (δ ~1.3 ppm) and a singlet for the pyridine ring protons .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 249.6 for C₈H₈ClNO₄S) .
    • HPLC Purity Analysis : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) and detect byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR/MS) for this compound be resolved?

  • Methodological Answer :
    • Isotopic Pattern Analysis : Verify molecular ion clusters in MS to distinguish between chlorine (M+2 peak ~33% intensity) and other halogens .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions by correlating proton-proton and proton-carbon couplings .
    • Synthetic Controls : Compare spectra with intermediates (e.g., ethyl nicotinate) to confirm functional group transformations .

Q. What strategies mitigate thermal decomposition of this compound during reactions?

  • Methodological Answer :
    • Temperature Control : Conduct reactions below 30°C to prevent sulfonyl chloride degradation. Use ice baths for exothermic steps .
    • Inert Atmosphere : Perform reactions under argon/nitrogen to avoid moisture-induced hydrolysis .
    • Stabilizers : Add molecular sieves (3Å) to absorb trace water in solvents .

Q. How can researchers optimize substitution reactions at the chlorosulfonyl group while minimizing side products?

  • Methodological Answer :
    • Nucleophile Selection : Use amines (e.g., benzylamine) or alcohols in stoichiometric excess (1.5–2 equiv) to drive sulfonamide/sulfonate ester formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity without competing nucleophilic interference .
    • Byproduct Removal : Perform aqueous workups (e.g., 1 M HCl) to eliminate unreacted nucleophiles, followed by recrystallization (MeOH/H₂O) .

Q. How should contradictory yields in scaled-up syntheses be analyzed and addressed?

  • Methodological Answer :
    • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., incomplete mixing in large batches) .
    • Scale-Dependent Parameters : Adjust stirring rates (≥500 rpm for >1 L batches) and cooling efficiency to maintain consistent temperature gradients .
    • Statistical DoE : Apply factorial design experiments to optimize variables (e.g., reagent stoichiometry, solvent volume) and identify critical factors .

Data Interpretation and Research Design

Q. How can researchers design experiments to study the reactivity of the chlorosulfonyl group in aqueous vs. non-aqueous media?

  • Methodological Answer :
    • Comparative Kinetic Studies : Conduct parallel reactions in DCM (anhydrous) and THF/H₂O (95:5), quench at timed intervals, and quantify product ratios via HPLC .
    • pH-Dependent Reactivity : Adjust reaction pH (4–10) using buffers (e.g., phosphate) to assess hydrolysis rates .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for hydrolysis pathways .

Q. What methodologies validate the stability of this compound under long-term storage?

  • Methodological Answer :
    • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC. Compare with controls stored at −20°C .
    • Degradation Product Identification : Use LC-MS/MS to characterize decomposition byproducts (e.g., nicotinic acid derivatives) .
    • Packaging Optimization : Store in amber vials with desiccants (silica gel) under inert gas to prevent hydrolysis and photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.